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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Hydroxy-

naphthyridine-3-carboxylate

Abstract: The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry,

forming the core of numerous pharmacologically active agents. Ethyl 4-hydroxy-naphthyridine-

3-carboxylate represents a critical class of intermediates for the synthesis of these complex

molecules. This technical guide provides a comprehensive overview of the physicochemical

properties, synthesis, and characterization of a representative member of this class, Ethyl 4-

hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. We delve into the causality behind synthetic

strategies, provide validated protocols for characterization, and present data-driven insights for

researchers, scientists, and drug development professionals.

Introduction: The Significance of the Naphthyridine
Core
The 1,8-naphthyridine scaffold, a bioisostere of quinoline, has garnered immense interest from

researchers in medicinal chemistry and drug discovery.[1][2][3] Its versatile synthesis and the

diverse biological activities exhibited by its derivatives make it a cornerstone of modern

pharmaceutical development.[1][2] Compounds incorporating this nucleus have demonstrated

a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral,

anti-inflammatory, and neuroprotective effects.[1][2][4][5]
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A pivotal compound within this chemical space is Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-

carboxylate. It is a valuable heterocyclic compound primarily utilized as a key intermediate in

the synthesis of more complex, pharmacologically active molecules, most notably nalidixic acid

and the subsequent generation of quinolone antibiotics.[3][6] Understanding its fundamental

physicochemical properties is therefore essential for its effective utilization in synthetic and

medicinal chemistry programs.

This guide will focus on this specific, well-documented derivative as a representative example

of the broader Ethyl 4-Hydroxy-naphthyridine-3-carboxylate class.

Compound Identification:

Systematic Name: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate[6]

Tautomeric Name: Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate[6]

CAS Number: 13250-96-9[7][8]

Molecular Formula: C₁₂H₁₂N₂O₃[6]

Molecular Weight: 232.24 g/mol [6][9]

Synthesis: The Gould-Jacobs Reaction
The primary and most efficient synthetic route to this class of compounds is the Gould-Jacobs

reaction.[6][10] This robust method involves a two-step sequence: a condensation reaction

followed by a high-temperature intramolecular cyclization.[10][11]

Mechanism Rationale: The reaction begins with a nucleophilic attack from the aminopyridine

onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to an

intermediate after the elimination of ethanol.[11] The subsequent thermal cyclization is a 6-

electron electrocyclization process, which forms the second pyridine ring of the naphthyridine

system.[11][12] This high-temperature step is crucial for overcoming the activation energy

required for the ring-closing reaction and is typically performed in a high-boiling point solvent

like Dowtherm A or diphenyl ether to achieve the necessary temperatures (approx. 250°C).[6]

[10]
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Step 1: Condensation

Step 2: Thermal Cyclization Step 3: Isolation

2-Amino-6-methylpyridine

Intermediate:
Ethyl 2-((6-methylpyridin-2-ylamino)methylene)malonate

120-130°C, 2h

Diethyl Ethoxymethylenemalonate
(DEEM)

Ethyl 4-hydroxy-7-methyl-
1,8-naphthyridine-3-carboxylate

~250°C, 15-30 min

High-Boiling Solvent
(e.g., Dowtherm A)

Cooling & Precipitation
Filtration & Washing
(Hexane, Ethanol)

Purified Product

Click to download full resolution via product page

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for the Gould-Jacobs reaction.[6][10]

Condensation:

In a round-bottom flask fitted with a condenser, combine 2-amino-6-methylpyridine (1

molar equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 molar

equivalents).

Heat the mixture with stirring at 120-130°C for approximately 2 hours.

Causality Insight: This temperature is sufficient to drive the condensation and elimination

of ethanol without causing premature cyclization or degradation. Progress can be

monitored by Thin-Layer Chromatography (TLC). The resulting intermediate can often be

used in the next step without further purification.

Thermal Cyclization:
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In a separate, larger flask equipped for high-temperature reactions (e.g., with a

mechanical stirrer and nitrogen inlet), pre-heat a high-boiling solvent such as Dowtherm A

or diphenyl ether to 250°C.

Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with

vigorous stirring.

Maintain the reaction temperature at ~250°C for 15-30 minutes. The evolution of ethanol

should be observed.

Causality Insight: The rapid addition to a pre-heated solvent ensures uniform and efficient

cyclization, minimizing the formation of side products.

Isolation and Purification:

Allow the reaction mixture to cool to room temperature. The desired product will precipitate

from the solvent.

Collect the solid precipitate by vacuum filtration.

Wash the collected solid liberally with a non-polar solvent like hexane to remove the high-

boiling point solvent.

Further purify the crude product by recrystallization from a suitable solvent, such as

ethanol, to yield the final product as a solid.[10]

Dry the purified product in a vacuum oven.

Core Physicochemical Properties
The physicochemical properties of this molecule are fundamental to its handling, reactivity, and

formulation into potential drug products.
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Property Value / Description Source(s)

Appearance Yellow to brown solid [8]

Molecular Weight 232.24 g/mol [6][9]

Melting Point 272-273 °C [8]

Predicted pKa 2.83 ± 0.50 [8]

Storage Sealed in dry, 2-8°C [8]

Tautomerism and Acidity (pKa)
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate exists in a tautomeric equilibrium

between the 4-hydroxy (enol) form and the 4-oxo (keto) form. The keto form is generally the

more stable and predominant tautomer.[6][11]

The predicted pKa of ~2.83 suggests the molecule is a weak acid.[8] This acidity is primarily

attributed to the enolic hydroxyl group. This value is critical in drug development, as it

influences the compound's state of ionization at physiological pH, which in turn affects its

solubility, membrane permeability, and receptor binding interactions.

Solubility Profile
While extensive quantitative solubility data is not widely published, a qualitative profile can be

inferred. Recrystallization from ethanol indicates good solubility in polar protic solvents.[10] It is

expected to be soluble in other polar organic solvents like DMSO and DMF, but to have low

solubility in water and non-polar solvents like hexane.

Protocol: Melting Point Determination
A sharp melting point is a key indicator of purity.

Sample Preparation: Finely powder a small amount of the dried, purified compound.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting

point (272-273 °C) to ensure an accurate reading.

Observation: Record the temperature range from the appearance of the first liquid droplet to

the complete liquefaction of the solid.

Spectroscopic Characterization
Spectroscopic analysis provides a definitive structural confirmation of the synthesized

molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Absorptions:

~3400 cm⁻¹ (broad): O-H stretch (from the enol tautomer) and N-H stretch.

~3100-3000 cm⁻¹: Aromatic C-H stretch.

~1720-1680 cm⁻¹: C=O stretch of the ethyl ester.[13]

~1650 cm⁻¹: C=O stretch of the 4-oxo group (amide-like).[13]

~1620, 1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic naphthyridine ring.

Protocol: KBr-Pellet FTIR

Thoroughly mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade

KBr in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum,

typically from 4000 to 400 cm⁻¹.[14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted):

~8.5-9.0 ppm: A singlet for the proton at position 2.

~7.0-8.0 ppm: Doublets for the aromatic protons on the methyl-substituted ring.

~4.4 ppm: A quartet for the -OCH₂- protons of the ethyl ester.

~2.5 ppm: A singlet for the methyl group protons at position 7.

~1.4 ppm: A triplet for the -CH₃ protons of the ethyl ester.

A broad singlet at high ppm (>10 ppm) for the N-H or O-H proton, which may be

exchangeable with D₂O.

¹³C NMR (Predicted):

~170-175 ppm: Carbonyl carbon of the 4-oxo group.

~165 ppm: Carbonyl carbon of the ethyl ester.

~110-150 ppm: Multiple signals for the aromatic carbons of the naphthyridine ring.

~60 ppm: -OCH₂- carbon of the ethyl ester.

~25 ppm: Methyl carbon at position 7.

~14 ppm: -CH₃ carbon of the ethyl ester.

UV-Visible Spectroscopy
The conjugated aromatic system of the naphthyridine ring gives rise to characteristic UV-Vis

absorption.
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Expected Absorptions: The molecule is expected to exhibit strong π→π* transitions and

weaker n→π* transitions.[13] Based on similar structures, strong absorption maxima are

expected in the range of 280-380 nm.[15][16] The exact wavelength and intensity can be

influenced by the solvent polarity.[15]

Applications in Synthetic Chemistry
The primary value of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate lies in its role

as a versatile synthetic intermediate. The functional groups—the 4-hydroxy (or 4-oxo) group,

the ester at position 3, and the aromatic ring—provide multiple handles for further chemical

modification.

Chemical Modifications

Biologically Active Scaffolds

Ethyl 4-hydroxy-7-methyl-
1,8-naphthyridine-3-carboxylate

Hydrolysis
(Ester -> Carboxylic Acid)

NaOH / H₂O

Halogenation
(e.g., POCl₃)

(4-OH -> 4-Cl)

Reflux

N-Alkylation
(at N1)

Base, R-X

Nalidixic Acid Analogs
(Antibacterial)

Quinolone Antibiotics

Nucleophilic
Substitution

Anticancer Agents Kinase Inhibitors
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Caption: Role as a key synthetic intermediate.

Safety and Handling
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As with any laboratory chemical, proper safety precautions are mandatory.

GHS Hazard Information:

Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel

unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8]

Conclusion
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a foundational molecule in

medicinal chemistry. Its well-established synthesis via the Gould-Jacobs reaction and its

versatile chemical functionality make it an indispensable building block for the development of

novel therapeutics. A thorough understanding of its physicochemical properties—including its

tautomerism, solubility, and spectroscopic signatures—is paramount for its successful

application in research and drug discovery pipelines. This guide provides the essential data

and protocols to empower scientists in their synthetic endeavors with this important scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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